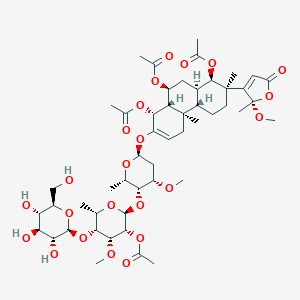
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid, also known as AZD-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle, and its inhibition has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy.
Mechanism of Action
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid targets CHK1, a key regulator of the cell cycle. CHK1 is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. Inhibition of CHK1 by 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid prevents cell cycle arrest and DNA repair, leading to increased cell death in cancer cells. 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has also been shown to sensitize cancer cells to DNA damage by inhibiting homologous recombination, a key process in DNA repair.
Biochemical and Physiological Effects:
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been shown to have potent antitumor activity in preclinical models of various cancer types, including breast, lung, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal tissues. In clinical trials, 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has shown promising results as a monotherapy and in combination with other cancer therapies.
Advantages and Limitations for Lab Experiments
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal tissues. However, its short half-life and poor solubility can limit its effectiveness in certain settings. Additionally, its mechanism of action may not be effective in all cancer types, and further research is needed to identify biomarkers that can predict response to 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid.
Future Directions
For research on 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include identifying biomarkers that can predict response to the drug, optimizing dosing schedules and combinations with other cancer therapies, and developing more potent and selective CHK1 inhibitors. Additionally, further research is needed to understand the role of CHK1 inhibition in the development of resistance to cancer therapies and to identify strategies to overcome this resistance.
Synthesis Methods
The synthesis of 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid involves several steps, including the reaction of 4-azido-3-iodobenzenesulfonyl chloride with 6,6-dimethyl-2-cyclohexen-1-one to form the sulfonyl azide intermediate. This intermediate is then reacted with 2,3-dibromo-5-heptenoic acid to form the final product, 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has been extensively studied in preclinical and clinical settings as a potential cancer therapy. It has been shown to sensitize cancer cells to DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death. 7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid has also been shown to have synergistic effects with other cancer therapies, such as PARP inhibitors and topoisomerase inhibitors.
properties
CAS RN |
133190-94-0 |
|---|---|
Product Name |
7-(6,6-Dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid |
Molecular Formula |
C22H29IN4O4S |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
(E)-7-[3-[(4-azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29IN4O4S/c1-22(2)14-11-17(22)16(7-5-3-4-6-8-21(28)29)20(12-14)26-32(30,31)15-9-10-19(25-27-24)18(23)13-15/h3,5,9-10,13-14,16-17,20,26H,4,6-8,11-12H2,1-2H3,(H,28,29)/b5-3+ |
InChI Key |
KYWKCULJQFXKEZ-HWKANZROSA-N |
Isomeric SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)C/C=C/CCCC(=O)O)C |
SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C |
Canonical SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)CC=CCCCC(=O)O)C |
synonyms |
(125I)SAP-N3 7-(6,6-dimethyl-3-(4-azido-3-iodobenzenesulfonylamino)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid ISAP-N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)






